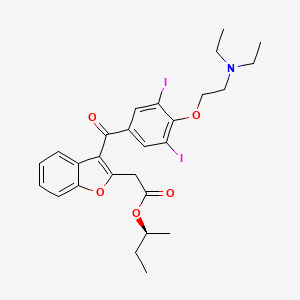
Budiodarone
Overview
Description
It is currently being studied in clinical trials for its potential to treat arrhythmias, particularly atrial fibrillation . Budiodarone is designed to have a shorter half-life and fewer side effects compared to amiodarone, making it a promising candidate for safer and more effective arrhythmia treatment .
Mechanism of Action
Target of Action
Budiodarone, also known as ATI-2042, is an antiarrhythmic agent . It primarily targets potassium, sodium, and calcium ion channels in cardiac myocytes . These ion channels play a crucial role in the generation and propagation of action potentials, which are responsible for the rhythmic contraction of the heart.
Mode of Action
This compound interacts with its targets by inhibiting the function of these ion channels . Specifically, it decreases the efflux of potassium out of the myocyte during the refractory period of its action potential . This increases the time it takes to reach the resting membrane potential, thereby prolonging the refractory period and reducing the likelihood of abnormal heart rhythms . Additionally, this compound blocks sodium and calcium channels, leading to a decrease in sodium influx into myocytes during the depolarization period of its action potential and a decrease in calcium influx into myocytes . This results in decreased intracellular calcium and decreased cardiac contractility .
Biochemical Pathways
The inhibition of potassium, sodium, and calcium channels by this compound affects the action potential generation in cardiac myocytes . This modification can decrease the likelihood of inappropriate electrical re-entry, a phenomenon that can lead to arrhythmias . By preventing this electrical re-entry, this compound can help to prevent the fibrillation or uncontrolled action potential discord of atrial myocytes .
Pharmacokinetics
This compound is hydrophilic with a short plasma half-life of 7 hours . It has a lower volume of distribution and is cleared from the body in 48 hours due to rapid metabolism by plasma and tissue esterases instead of the CYP450 system . This allows for a faster onset of action and metabolism while still maintaining similar electrophysiological activity . The faster metabolism of this compound allows for fewer adverse side effects than amiodarone, principally due to decreased levels of toxicity in the body .
Result of Action
The result of this compound’s action is a decrease in the occurrence of arrhythmias . By inhibiting the function of potassium, sodium, and calcium ion channels, this compound can prolong the refractory period of cardiac myocytes and decrease the likelihood of abnormal heart rhythms . This can lead to a decrease in the occurrence of arrhythmias, such as atrial fibrillation .
Biochemical Analysis
Biochemical Properties
Budiodarone plays a significant role in biochemical reactions by interacting with various ion channels and enzymes. It inhibits potassium, sodium, and calcium channels, which are crucial for the regulation of cardiac action potentials . By blocking these channels, this compound reduces the efflux of potassium, the influx of sodium, and the influx of calcium, thereby stabilizing the cardiac rhythm and preventing arrhythmias . Additionally, this compound interacts with plasma and tissue esterases, which facilitate its rapid metabolism and shorter half-life compared to amiodarone .
Cellular Effects
This compound influences various cellular processes, particularly in cardiac myocytes. It affects cell signaling pathways by modulating ion channel activity, which in turn impacts the action potential duration and refractory period of cardiac cells . This compound also affects gene expression related to ion channel proteins, leading to changes in their mRNA and protein levels . Furthermore, it influences cellular metabolism by decreasing intracellular calcium levels, which can affect cardiac contractility .
Molecular Mechanism
At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to and inhibits potassium, sodium, and calcium channels, altering the ionic currents that are essential for cardiac action potentials . This inhibition prolongs the refractory period and stabilizes the cardiac rhythm. This compound also undergoes rapid metabolism by esterases, which contributes to its shorter half-life and reduced toxicity compared to amiodarone . Additionally, this compound’s structure allows it to have a faster onset of action while maintaining similar electrophysiological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and efficacy over time. Its rapid metabolism by esterases ensures that it does not accumulate in the body, reducing the risk of long-term toxicity . Studies have demonstrated that this compound effectively reduces the number and duration of atrial tachycardia and atrial fibrillation episodes over extended periods . The compound’s stability and consistent performance make it a promising candidate for long-term treatment of arrhythmias.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Higher doses of this compound have been shown to significantly reduce atrial fibrillation burden, with a dose-response relationship observed . At very high doses, this compound may exhibit toxic effects, similar to other antiarrhythmic agents . It is crucial to determine the optimal dosage that maximizes efficacy while minimizing adverse effects in animal studies.
Metabolic Pathways
This compound is metabolized primarily by plasma and tissue esterases, which rapidly break down the compound into its metabolites . This esterase-mediated metabolism contributes to this compound’s shorter half-life and reduced accumulation in the body compared to amiodarone . The metabolic pathways of this compound involve interactions with various enzymes, ensuring its efficient clearance from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . Its distribution is influenced by its chemical structure, which allows it to reach target tissues effectively. This compound’s rapid metabolism and clearance ensure that it does not accumulate excessively in tissues, reducing the risk of toxicity .
Subcellular Localization
The subcellular localization of this compound is primarily within cardiac myocytes, where it exerts its antiarrhythmic effects . This compound’s structure allows it to target specific ion channels and enzymes within the cells, ensuring its efficacy in stabilizing cardiac rhythms . The compound’s localization is influenced by its chemical properties and interactions with cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The synthetic route typically involves the following steps:
Formation of the benzofuran core: This involves the cyclization of appropriate precursors to form the benzofuran ring.
Introduction of the diiodobenzoyl group: This step involves the substitution of hydrogen atoms with iodine atoms on the benzene ring.
Attachment of the sec-butyl acetate side chain: This is achieved through esterification reactions under controlled conditions.
Industrial Production Methods
Industrial production of budiodarone involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Budiodarone undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Halogen atoms in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Budiodarone has several scientific research applications, including:
Comparison with Similar Compounds
Budiodarone is structurally similar to amiodarone but has several unique features:
Shorter Half-Life: This compound has a shorter half-life compared to amiodarone, leading to faster onset of action and metabolism.
Fewer Side Effects: Due to its faster metabolism, this compound has fewer adverse side effects compared to amiodarone.
Enhanced Efficacy: This compound has superior efficacy due to its enhanced late sodium channel blocking properties.
Similar Compounds
Properties
IUPAC Name |
[(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31I2NO5/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOSVKYCXLTVGS-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31I2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030142 | |
| Record name | Budiodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335148-45-3 | |
| Record name | Budiodarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335148-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Budiodarone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335148453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Budiodarone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05519 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Budiodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUDIODARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Y53150C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Budiodarone exert its antiarrhythmic effects?
A1: While the precise mechanism of action of this compound is still under investigation, it is believed to be similar to its analog, Amiodarone. [, ] this compound exhibits electrophysiological properties akin to Amiodarone, suggesting that it may also act on multiple ion channels in the heart to prolong the action potential duration and suppress abnormal electrical activity. [, ]
Q2: What is known about the structure of this compound?
A2: Unfortunately, the provided abstracts do not contain specific details regarding this compound's molecular formula, weight, or spectroscopic data. A more comprehensive search of chemical databases and literature would be required to obtain this information.
Q3: Has this compound demonstrated efficacy in clinical trials for atrial fibrillation?
A3: Preliminary clinical trials have shown promising results for this compound in managing atrial fibrillation. A study utilizing implanted pacemakers to monitor heart rhythm demonstrated that this compound effectively reduced atrial fibrillation burden in a dose-dependent manner. [] Specifically, the study observed a reduction in the duration of atrial fibrillation episodes, suggesting a potential therapeutic benefit in controlling the arrhythmia. [] Larger, randomized controlled trials are necessary to confirm these findings and establish this compound's efficacy and safety profile compared to existing treatment options. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1667949.png)


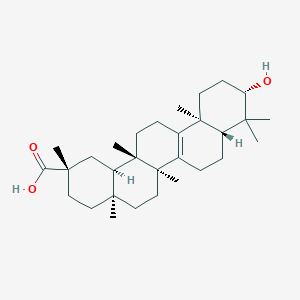
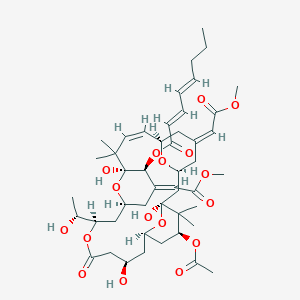
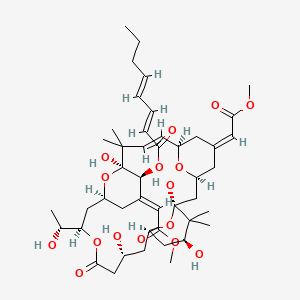
![(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol](/img/structure/B1667957.png)
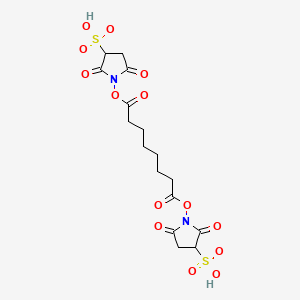
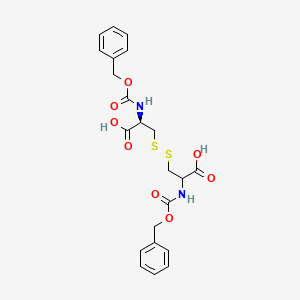
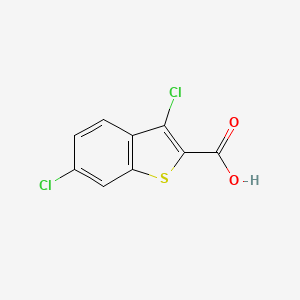
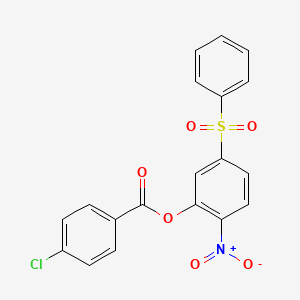
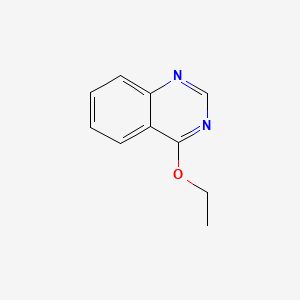
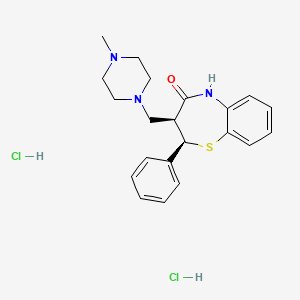
![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide](/img/structure/B1667967.png)
